Chromium(III) nitrate nonahydrate
Description
Structure
2D Structure
Properties
IUPAC Name |
chromium(3+);trinitrate;nonahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.3NO3.9H2O/c;3*2-1(3)4;;;;;;;;;/h;;;;9*1H2/q+3;3*-1;;;;;;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHCUJZTWMCYJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.O.O.O.[Cr+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CrH18N3O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10103-47-6 (Parent), 16065-83-1 (Parent) | |
| Record name | Chromic nitrate nonahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID001043479 | |
| Record name | Chromium nitrate nonahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001043479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Violet crystals; [Merck Index] Soluble in water; [ACGIH], DEEP VIOLET CRYSTALS. | |
| Record name | Chromium(III) nitrate nonahydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | CHROMIUM(III) NITRATE NONAHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1530 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Boiling Point |
No boiling point at normal pressure; decomposes on heating | |
| Record name | CHROMIUM(III) NITRATE NONAHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Solubility |
Solubility in water: very good | |
| Record name | CHROMIUM(III) NITRATE NONAHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1530 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Density |
1.8 g/cm³ | |
| Record name | CHROMIUM(III) NITRATE NONAHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1530 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
CAS No. |
7789-02-8 | |
| Record name | Chromic nitrate nonahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromium nitrate nonahydrate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHROMIC NITRATE NONAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2806IOL1L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | CHROMIUM(III) NITRATE NONAHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1530 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
66 °C | |
| Record name | CHROMIUM(III) NITRATE NONAHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1530 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Synthetic Methodologies and Precursor Chemistry Involving Chromium Iii Nitrate Nonahydrate
Direct Synthesis Routes for Chromium(III) Nitrate (B79036) Nonahydrate
The preparation of chromium(III) nitrate nonahydrate is a fundamental process for ensuring a high-purity source of chromium for further chemical synthesis.
Preparation from Chromium Oxide and Nitric Acid
A straightforward and common method for synthesizing chromium(III) nitrate is through the reaction of chromium oxide with nitric acid. wikipedia.org This acid-base reaction involves dissolving chromium(III) oxide (Cr₂O₃) in nitric acid (HNO₃). The reaction proceeds to yield the hydrated chromium(III) nitrate salt upon evaporation and crystallization.
The balanced chemical equation for this reaction is: Cr₂O₃ + 6HNO₃ + 17H₂O → 2Cr(NO₃)₃·9H₂O
The process typically involves carefully adding chromium oxide to concentrated nitric acid, followed by heating to facilitate the dissolution of the oxide. Once the reaction is complete, the resulting solution is concentrated and cooled, allowing the dark violet crystals of this compound to form. wikipedia.org The purity of the final product is largely dependent on the purity of the initial reactants.
This compound as a Precursor Compound
The utility of this compound extends to its role as a starting material for creating nanostructured chromium-based materials, particularly chromium(III) oxide (Cr₂O₃), which has applications in pigments, catalysts, and protective coatings. nanobioletters.com
Synthesis of Chromium Oxide Materials
This compound is frequently the precursor of choice for synthesizing chromium oxide nanoparticles due to its ability to decompose cleanly into the oxide form upon heating.
Thermal decomposition, or thermolysis, is a widely employed method for producing chromium(III) oxide nanoparticles from this compound. researchgate.net The process involves heating the precursor salt to a specific temperature, causing it to decompose and form the desired oxide material. The properties of the resulting Cr₂O₃ nanoparticles, such as particle size, surface area, and crystallinity, are highly dependent on the decomposition temperature and atmosphere. researchgate.netrroij.com
The decomposition process is complex, occurring in several stages. Initially, the nine water molecules of hydration are lost. This is followed by the decomposition of the nitrate groups, which involves the release of nitrogen oxides and oxygen. researchgate.net The final product at temperatures above 450-500°C is typically the stable, rhombohedral phase of Cr₂O₃, also known as eskolaite. researchgate.netnanochemres.org
Studies have shown that calcination of this compound at temperatures around 550°C can yield Cr₂O₃ nanoparticles with an average size of approximately 10 nm. orientjchem.orgiosrjournals.org The thermal decomposition can be performed in different atmospheres, such as air or inert gases like helium or nitrogen, which can influence the formation of intermediate chromium oxide species and the final product's characteristics. researchgate.netrroij.com
Table 1: Influence of Synthesis Conditions on Cr₂O₃ Nanoparticle Properties via Thermal Decomposition
| Precursor | Decomposition Temperature (°C) | Resulting Particle Size (nm) | Key Findings |
|---|---|---|---|
| Cr(NO₃)₃·9H₂O | 500-600 | < 100 | Pure, single rhombohedral phase Cr₂O₃ was confirmed. nanochemres.org |
| Cr(NO₃)₃·9H₂O | 550 | 10 | Produced pristine, monocrystalline Cr₂O₃ nanoparticles with a sphere-shaped morphology. orientjchem.orgiosrjournals.org |
| Cr(NO₃)₃·9H₂O | >450 | - | The final product of decomposition in both helium and air atmospheres is Cr₂O₃. researchgate.net |
| Cr(NO₃)₃·9H₂O | 447 | - | Final transformation into 2Cr₂O₃ occurs after passing through intermediate dimer stages. researchgate.net |
Aqueous precipitation is another versatile method for synthesizing chromium oxide nanoparticles. While many examples in the literature use chromium sulfate (B86663) as the chromium source, the principle is directly applicable to chromium(III) nitrate. researchgate.netorientjchem.orgiosrjournals.org The method involves dissolving the chromium salt in water and then adding a precipitating agent, such as ammonia (B1221849) or sodium hydroxide (B78521), to induce the formation of chromium hydroxide precipitate (Cr(OH)₃). orientjchem.orgiosrjournals.org
The reaction is typically represented as: Cr(NO₃)₃(aq) + 3NH₄OH(aq) → Cr(OH)₃(s) + 3NH₄NO₃(aq)
The resulting chromium hydroxide precipitate is then separated by filtration, washed to remove byproducts, and dried. The final step is calcination (heating) at an elevated temperature (e.g., 600°C) to convert the chromium hydroxide into chromium(III) oxide nanoparticles. iosrjournals.org This method allows for good control over particle size and morphology by adjusting parameters such as pH, temperature, and reactant concentration. orientjchem.orgiosrjournals.org
To create more complex and ordered chromium oxide structures, template-assisted synthesis methods are employed. This approach utilizes a pre-existing nanostructure as a scaffold or template to guide the formation of the desired material. This compound serves as the chromium precursor, which is introduced into the template.
A common technique involves using nanometric silica (B1680970) spheres as a hard template. researchgate.netelectronicsandbooks.com In this process, the this compound is dissolved and mixed with a colloidal silica solution. The mixture is then dried and heated to high temperatures. This heat treatment decomposes the nitrate to form Cr₂O₃ within the interstitial spaces of the silica template and subsequently removes the silica template (often via etching with hydrofluoric acid), leaving behind a porous network of Cr₂O₃ nanoparticles. electronicsandbooks.com This method has been used to produce high-surface-area Cr₂O₃ powders. researchgate.net
Another approach uses carbon materials, such as carbon fibers, as templates. mdpi.com The carbon fibers are first immersed in a solution of this compound dissolved in a solvent like ethylene (B1197577) glycol. After coating, the fibers are heated in air. This process converts the chromium precursor into chromium oxide and burns away the carbon template, resulting in the formation of hollow Cr₂O₃ tubes that replicate the original fiber structure. mdpi.com
Synthesis of Advanced Chromium-Based Materials
This compound is instrumental in the development of next-generation materials, including specialized carbides and catalysts. Its utility stems from its high solubility in water and its ability to serve as a reliable source of chromium(III) ions for various synthetic procedures. buu.ac.thumsha.ac.ir
Preparation of Chromium Aluminum Carbide (MAX Phases)
A noteworthy application of this compound is in the synthesis of chromium aluminum carbide ternary compounds, specifically the MAX phases Cr₂AlC, Cr₃AlC₂, and Cr₄AlC₃. These nanolaminated materials, which uniquely combine metallic and ceramic properties, are synthesized using a cost-effective and straightforward sol-gel method. chemmethod.com In this process, this compound acts as the chromium precursor, alongside aluminum nitrate nonahydrate and citric acid. chemmethod.com
The synthesis involves adjusting the concentration ratios of the nitrate precursors to achieve the desired MAX phase. chemmethod.com For instance, the preparation of the Cr₂AlC phase involves the specific quantities of reactants detailed in the table below. The resulting mixture undergoes a sol-gel process, followed by thermal treatment to yield the high-purity crystalline MAX phase. chemmethod.com The successful formation and characterization of these materials underscore the potential for creating novel materials with tailored properties for various technological applications. chemmethod.com
| Reactant | Formula | Amount | Role |
| This compound | Cr(NO₃)₃·9H₂O | 16.0 g | Chromium Precursor |
| Aluminum Nitrate Nonahydrate | Al(NO₃)₃·9H₂O | 7.5 g | Aluminum Precursor |
| Citric Acid | C₆H₈O₇ | 8.4 g | Chelating Agent |
| Deionized Water | H₂O | - | Solvent |
Table 1: Reactants for the Sol-Gel Synthesis of Cr₂AlC MAX Phase. chemmethod.com
Development of Alkali Metal-Free Catalysts
This compound is a recognized precursor in the production of alkali metal-free catalysts. buu.ac.th This is significant in applications where the presence of alkali metals could be detrimental to the catalytic process or the final product. The compound serves as a chromium source for creating various catalytic systems, including Ziegler-Natta catalysts used in ethylene polymerization. american.edu
A prominent example is the hydrothermal synthesis of the highly porous metal-organic framework (MOF) MIL-101(Cr). In this synthesis, this compound is reacted with terephthalic acid in deionized water. The mixture is heated in an autoclave, leading to the formation of octahedral MIL-101(Cr) crystals without the need for hazardous hydrofluoric acid (HF), which is traditionally used. epo.org This method provides a more environmentally benign route to a robust and highly porous catalyst. epo.org
| Reactant | Formula | Amount (Example) | Role |
| This compound | Cr(NO₃)₃·9H₂O | 2.0 g (5 mmol) | Metal Source |
| Terephthalic Acid | C₈H₆O₄ | 0.83 g (5 mmol) | Organic Linker |
| Deionized Water | H₂O | 50 mL | Solvent |
Table 2: Reactants for HF-Free Hydrothermal Synthesis of MIL-101(Cr). epo.org
Synthesis of Chromium(III) Coordination Complexes
The compound is a standard reagent for the synthesis of a wide array of chromium(III) coordination complexes. buu.ac.thnih.gov The chromium center in these complexes is bound to various ligands, leading to diverse structures and applications.
Formation of Drug-Based Chromium(III) Complexes
This compound is employed in the synthesis of coordination complexes with potential pharmacological applications. It can act either as a precursor to a chromium complex or as a catalyst to facilitate the formation of complex organic molecules. For instance, it has been used as an efficient and non-toxic catalyst in the one-pot, three-component Biginelli synthesis of 3,4-dihydropyrimidin-2-(1H)-one/thione derivatives, which are known for a variety of biological activities. researchgate.net
Furthermore, it is used as the direct source of chromium(III) for complexation with drug molecules. A study on the interaction between chromium(III) and the angiotensin-converting enzyme (ACE) inhibitor captopril (B1668294) used this compound as the metal source. unila.ac.id The research investigated the kinetics and mechanism of the formation of the Cr(III)-captopril complex by reacting the drug with the chromium salt in an aqueous solution. unila.ac.id Similarly, this compound has been reacted with ligands designed for antimicrobial activity, such as in the synthesis of a complex with a Schiff base ligand derived from 4-allyl-3-thiosemicarbazide and 2-hydroxybenzaldehyde, to create potential new metallodrugs. nih.gov
Development of Insulin-Mimetic Chromium(III) Complexes
The role of chromium(III) in glucose metabolism has prompted research into the synthesis of insulin-mimetic complexes, with this compound serving as a key starting material. These complexes are designed to mimic the biological activity of insulin, potentially offering therapeutic benefits. researchgate.net
One such example is the synthesis of a chromium(III) glycinate (B8599266) complex in the form of a nitrate salt, specifically [Cr₃O(NH₂CH₂CO₂)₆(H₂O)₃]⁺NO₃·H₂O. This complex, synthesized from a chromium(III) source and the amino acid glycine, has been shown to improve blood glucose levels in animal models of mild hyperglycemia. The study highlights the potential of using amino acid ligands to create biologically active chromium complexes from simple nitrate salts for applications in glucose metabolism regulation. While many studies on insulin-mimetic complexes have utilized chromium(III) chloride, the formation of this trinuclear chromium(III) glycinate nitrate demonstrates a relevant synthetic pathway from a nitrate precursor for creating compounds with glucose-lowering properties. buu.ac.th
Preparation of Chromium-Urea Complexes
The synthesis of chromium-urea complexes from this compound is a straightforward example of its utility in coordination chemistry. The complex Hexakis(urea-κO)chromium(III) nitrate, Cr(H₂NCONH₂)₆₃, is prepared by dissolving this compound and urea (B33335) in water, typically in a 1:6 molar ratio. The resulting solution yields the characteristic green crystals of the complex. researchgate.net This synthesis demonstrates the direct formation of a coordination complex where six urea molecules coordinate to the chromium(III) ion through their oxygen atoms, with the nitrate ions acting as counter-ions. researchgate.net
Spectroscopic and Structural Characterization of Chromium Iii Nitrate Nonahydrate Derived Materials and Complexes
Characterization Techniques for Synthesized Chromium(III) Complexes
Chromium(III) nitrate (B79036) nonahydrate serves as a precursor for the synthesis of various chromium(III) complexes. Techniques such as Fourier Transform Infrared (FTIR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry are instrumental in confirming the formation and determining the structure of these complexes.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the context of chromium(III) complexes derived from chromium(III) nitrate nonahydrate, FTIR is used to confirm the coordination of ligands to the chromium(III) ion.
The reaction between chromium(III) nitrate and diols can lead to the formation of carboxylate coordination compounds of Cr(III). upt.ro The FTIR spectra of these products show characteristic absorption bands. For instance, the asymmetric and symmetric stretching vibrations of the carboxylate group (–COO-) appear at approximately 1680 cm⁻¹ and 1560 cm⁻¹, and 1370 cm⁻¹, respectively. upt.ro The presence of a strong, broad band around 3400 cm⁻¹ is typically assigned to the O-H stretching vibration of water and any secondary -OH groups. upt.ro Bands in the 500-563 cm⁻¹ range are attributed to M-O (metal-oxygen) stretching vibrations, providing direct evidence of the formation of chromium-oxygen bonds. upt.ro
In the synthesis of chromium(III) complexes with Schiff base ligands derived from benzoin (B196080) and various amino acids, FTIR spectroscopy confirms the presence of C=N, C-O, M-N, and M-O bonds within the 400-4000 cm⁻¹ range. osti.gov For nitrato complexes, the spectra can show bands corresponding to both coordinated and uncoordinated nitrate groups. jocpr.com Monodentate coordination of the nitrate group is indicated by new bands appearing at specific wavenumbers, such as 1430-1438 cm⁻¹ (ν₁), 1370-1375 cm⁻¹ (ν₃), 1210-1215 cm⁻¹ (ν₅), 1010-1015 cm⁻¹ (ν₂), and 840-850 cm⁻¹ (ν₆). jocpr.com
Interactive Data Table: Characteristic FTIR Bands for Chromium(III) Complexes
| Functional Group | Wavenumber (cm⁻¹) | Vibration Type | Reference |
| O-H (water, alcohol) | ~3400 | Stretching | upt.ro |
| C=O (carboxylate) | ~1680, ~1560 | Asymmetric Stretching | upt.ro |
| C-O (carboxylate) | ~1370 | Symmetric Stretching | upt.ro |
| M-O (Cr-O) | 500 - 563 | Stretching | upt.ro |
| NO₃⁻ (monodentate) | 1430-1438 | ν₁ | jocpr.com |
| NO₃⁻ (monodentate) | 1370-1375 | ν₃ | jocpr.com |
| NO₃⁻ (monodentate) | 1210-1215 | ν₅ | jocpr.com |
| NO₃⁻ (monodentate) | 1010-1015 | ν₂ | jocpr.com |
| NO₃⁻ (monodentate) | 840-850 | ν₆ | jocpr.com |
| C=N (Schiff base) | - | Stretching | osti.gov |
| M-N (Cr-N) | - | Stretching | osti.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for studying transition metal complexes. The color of chromium(III) complexes is a result of d-d electronic transitions.
A solution of hexa-aqua chromium(III) nitrate, prepared from this compound, exhibits a deep bluish color. imedpub.com Its UV-Vis spectrum shows absorption peaks at approximately 300 nm, 420 nm, and 580 nm. imedpub.com These peaks are attributed to d-d electronic transitions. imedpub.com The absorption maxima for the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, are reported to be around 400 nm and 580 nm. docbrown.info A change in the ligands coordinated to the chromium(III) ion results in a change in the 3d orbital energy levels, leading to a different absorption spectrum and thus a different color. docbrown.info For instance, the formation of aqua-chloro complexes like [Cr(H₂O)₄Cl₂]⁺ can shift the color to dark green. docbrown.info
In studies of TEAC-Cr(III) complexes, the absorbance intensity shows a linear relationship with the concentration of Cr³⁺ ions in a specific range. nih.gov The absorption spectra of these complexes can show a peak at 488 nm. nih.gov
Interactive Data Table: UV-Vis Absorption Maxima for Chromium(III) Complexes
| Complex | Peak 1 (nm) | Peak 2 (nm) | Peak 3 (nm) | Reference |
| [Cr(H₂O)₆]³⁺ (from Cr(NO₃)₃·9H₂O) | ~300 | ~420 | 580 | imedpub.com |
| [Cr(H₂O)₆]³⁺ | 400 | 580 | - | docbrown.info |
| TEAC-Cr(III) | 488 | - | - | nih.gov |
Mass Spectrometry
Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound. While detailed research findings on the mass spectrometry of complexes directly synthesized from this compound are limited in the provided search results, it is a standard technique for characterizing new chemical entities. For example, in the study of TEAC-Cr and TEAC-Pb complexes, their composition was confirmed using ESI-MS (Electrospray Ionization Mass Spectrometry). nih.gov ChemicalBook also lists that they provide mass spectrometry data for this compound. chemicalbook.com
Characterization of Chromium Oxide Materials
This compound is a common precursor for the synthesis of chromium oxide (Cr₂O₃) materials, particularly nanoparticles. researchgate.netresearchgate.net Techniques like X-ray Diffraction (XRD) and Raman Spectroscopy are essential for characterizing the crystalline structure and vibrational modes of these materials.
X-ray Diffraction (XRD) for Crystalline Structure Analysis
XRD is the primary technique for determining the crystal structure and phase of a material. When this compound is thermally decomposed, it can form chromium oxide. researchgate.net The resulting Cr₂O₃ nanoparticles are typically analyzed by XRD to confirm their crystalline phase and estimate the crystallite size.
The XRD patterns of Cr₂O₃ nanoparticles synthesized from chromium(III) nitrate show intense peaks that correspond to the rhombohedral structure of eskolaite (the mineral form of Cr₂O₃). jespublication.commdpi.com These peaks are indexed to specific crystallographic planes. For example, prominent peaks are often observed at 2θ values of approximately 24.5°, 33.6°, 36.2°, 41.5°, 50.2°, 54.9°, 63.4°, and 65.1°, which correspond to the (012), (104), (110), (113), (024), (116), (214), and (300) planes, respectively. jespublication.comnanobioletters.com These peak positions match well with the standard JCPDS file number 74-0326 for Cr₂O₃. jespublication.com The average crystallite size of the nanoparticles can be calculated from the broadening of the XRD peaks using the Scherrer equation. nanobioletters.com
Interactive Data Table: Representative XRD Peak Positions for Cr₂O₃
| 2θ (degrees) | Miller Indices (hkl) | Reference |
| 24.57 | (012) | jespublication.com |
| 33.67 | (104) | jespublication.com |
| 36.29 | (110) | jespublication.com |
| 39.79 | (006) | jespublication.com |
| 41.56 | (113) | jespublication.com |
| 50.29 | (024) | jespublication.com |
| 54.90 | (116) | jespublication.com |
| 63.49 | (214) | jespublication.com |
| 65.17 | (300) | jespublication.com |
Raman Spectroscopy for Vibrational Modes
Raman spectroscopy is a complementary technique to FTIR that provides information about the vibrational modes of a material. For chromium oxide, Raman spectroscopy is used to confirm the presence of the Cr₂O₃ phase and to assess its crystallinity.
The Raman spectrum of crystalline Cr₂O₃ (eskolaite) exhibits several characteristic peaks. The most intense peak is typically observed around 550 cm⁻¹. mdpi.comresearchgate.net Other significant Raman peaks for Cr₂O₃ are found at approximately 303 cm⁻¹, 348-350 cm⁻¹, 530 cm⁻¹, and 607-610 cm⁻¹. mdpi.comresearchgate.net These peaks are attributed to the vibrational modes of the Cr-O bonds in the rhombohedral crystal lattice. The absence of peaks associated with carbon phases can confirm the purity of the Cr₂O₃ material when a carbon-based template is used in the synthesis. mdpi.com
Interactive Data Table: Characteristic Raman Peaks for Cr₂O₃
| Raman Shift (cm⁻¹) | Assignment | Reference |
| 303 | Cr-O vibrational mode | mdpi.comresearchgate.net |
| 348-350 | Cr-O vibrational mode | mdpi.comresearchgate.net |
| 530 | Cr-O vibrational mode | mdpi.com |
| 548-551 | Cr-O vibrational mode | mdpi.comresearchgate.net |
| 607-610 | Cr-O vibrational mode | mdpi.comresearchgate.net |
Scanning Electron Microscopy (SEM) for Morphology and Particle Size
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and determining the particle size of materials. In the context of this compound derived materials, SEM analysis reveals a variety of structures depending on the synthesis method.
For instance, chromium oxide (Cr₂O₃) nanoparticles synthesized from chromium nitrate exhibit different morphologies based on the preparation technique. When prepared via a solution combustion method, the resulting Cr₂O₃ particles show a distinct morphology compared to those prepared by precipitation or commercial-grade chromium oxide. researchgate.net Similarly, Cr₂O₃ nanostructures synthesized using a sol-gel combustion method with polyvinyl alcohol (PVA) as a gel-making agent demonstrate that the amount of PVA influences the morphology and particle size of the final product. tsijournals.com
In another study, Cr₂O₃ nanoparticles synthesized using chromium nitrite (B80452) and sodium oleate (B1233923) were found to have a rice-grain-like morphology with an average grain size of 100 nm. missouristate.edu The use of different templates, such as triethanolamine (B1662121) (TEA) under microwave irradiation, results in spherical Cr₂O₃ nanoparticles with a high degree of agglomeration. researchgate.net The concentration of the templating agent can also affect the average crystallite size and the extent of particle aggregation. researchgate.net Furthermore, green synthesis methods using plant extracts have been shown to produce Cr₂O₃ nanoparticles with irregular round morphologies and sizes below 400 nm. nih.gov
The morphology of Cr₂O₃ can range from nanorods and quasi-spherical shapes to hollow structures and agglomerated particles. researchgate.net For example, one study reported rice-shaped nanoparticles with an average diameter of 70 nm and an average length of 180 nm. tsijournals.com The table below summarizes the morphological findings from various studies.
| Synthesis Method/Precursor | Resulting Material | Observed Morphology | Average Particle/Grain Size |
| Solution Combustion from Chromium Nitrate | Cr₂O₃ | Distinct from precipitated/commercial samples | Not specified |
| Sol-gel combustion with PVA from Chromium Nitrate | Cr₂O₃ | Varies with PVA amount | Not specified |
| Chromium Nitrite and Sodium Oleate | Cr₂O₃ | Rice-grain-like | 100 nm |
| Sol-gel with Triethanolamine (TEA) and Microwave Irradiation | Cr₂O₃ | Spherical, highly agglomerated | Varies with TEA concentration |
| Green Synthesis using E. guineense extract | Cr₂O₃ | Irregular, round | < 400 nm |
| Sol-gel combustion (rice shape) | Cr₂O₃ | Rice-shaped | 70 nm (diameter), 180 nm (length) |
| Green synthesis using Abutilon indicum leaf extract | Cr₂O₃ | Spherical | 35-60 nm (TEM), 17-42 nm (DLS) |
Transmission Electron Microscopy (TEM) for Nanoparticle Characterization
Transmission Electron Microscopy (TEM) provides higher resolution imaging than SEM, allowing for detailed characterization of nanoparticle size, shape, and internal structure. nanocomposix.com It is a crucial tool for confirming the nanoscale dimensions and crystallinity of materials derived from this compound.
Studies utilizing TEM have confirmed the formation of Cr₂O₃ nanoparticles with varying sizes and shapes. For example, Cr₂O₃ nanoparticles generated by the thermal treatment of chromium nitrate with a capping agent were analyzed by TEM, with calcination temperature influencing the final particle characteristics. researchgate.net In another approach, nanosized chromium oxide was prepared by the thermal decomposition of this compound dissolved in a colloidal silica (B1680970) solution. researchgate.net The resulting pristine chromium oxide nanoparticles exhibited a slightly sintered, sphere-shaped morphology with a particle size of 10 nm and were found to be monocrystalline. researchgate.net
Green synthesis routes have also been effectively characterized using TEM. Cr₂O₃ nanoparticles synthesized using a leaf extract of Abutilon indicum were shown to have a spherical morphology with sizes ranging from 35 to 60 nm. nih.gov This is consistent with dynamic light scattering (DLS) analysis which showed an average size of 27.76 nm, ranging from 17 to 42 nm. nih.gov The table below presents a summary of TEM findings for chromium oxide nanoparticles.
| Synthesis Method | Resulting Material | Observed Morphology | Particle Size (TEM) |
| Thermal treatment of chromium nitrate with capping agent | Cr₂O₃ | Varies with temperature | Not specified |
| Thermal decomposition of chromium nitrate in colloidal silica solution | Cr₂O₃ | Slightly sintered spheres | 10 nm |
| Green synthesis with Abutilon indicum leaf extract | Cr₂O₃ | Spherical | 35-60 nm |
Nitrogen Sorption Measurements (BET) for Textural Properties
The Brunauer-Emmett-Teller (BET) method, which relies on nitrogen sorption-desorption isotherms, is a standard technique for determining the specific surface area and other textural properties like pore volume and pore size of a material. researchgate.netresearchgate.net These properties are critical for applications such as catalysis and adsorption.
For materials derived from this compound, BET analysis provides insight into their porous nature. In one study, nanosized chromium oxide was synthesized by the thermal decomposition of this compound in a colloidal silica solution. researchgate.net The resulting Cr₂O₃ powder, prepared with a specific weight ratio of silica to chromium nitrate, exhibited a maximum specific surface area of 113 m²/g and a pore volume of 0.72 cm³/g. researchgate.net
Another study on a prepared chromium oxide gel investigated its structural and phase changes upon heating. capes.gov.br The surface area was measured by the adsorption of different molecules, and pore structure analysis was conducted for both micro- and mesopores. capes.gov.br The findings indicated that at lower temperatures, the samples were characterized by a predominance of micropores, while at higher temperatures, the microporosity collapsed, leading to a mesoporous structure. capes.gov.br
The table below summarizes the textural properties of chromium oxide materials obtained from different synthesis routes.
| Synthesis Method | Resulting Material | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Key Findings |
| Thermal decomposition of chromium nitrate in colloidal silica | Cr₂O₃ | 113 | 0.72 | High surface area and pore volume achieved with silica template. researchgate.net |
| Heated chromium oxide gel | Cr₂O₃ | Varies with temperature | Not specified | Transition from microporous to mesoporous structure with increasing temperature. capes.gov.br |
Thermal Analysis Techniques for Decomposition Studies
Thermal analysis techniques are indispensable for studying the thermal decomposition behavior of this compound and its derivatives. Thermogravimetric Analysis (TGA), Differential Thermogravimetry (DTG), and Differential Scanning Calorimetry (DSC) provide quantitative information about mass loss and thermal events as a function of temperature.
Thermogravimetric Analysis (TGA) and Differential Thermogravimetry (DTG)
TGA measures the change in mass of a sample as it is heated, while DTG is the first derivative of the TGA curve, highlighting the temperatures at which the rate of mass loss is at its maximum. The thermal decomposition of this compound is a multi-step process.
One study conducted under a nitrogen atmosphere identified three main decomposition steps in the temperature range of 25–600°C. rroij.com
Step 1 (48–120°C): This initial stage involves the loss of water of hydration. rroij.com
Step 2 (120–274°C): A significant mass loss of about 55.75% occurs, leading to the formation of an amorphous chromium oxide with the approximate formula CrO₂.₆. rroij.com
Step 3 (274–475°C): A further mass loss of about 5.59% results in the formation of crystalline Cr₂O₃. rroij.com
Another investigation also described the thermal decomposition as a complex process beginning with simultaneous dehydration and condensation. researchgate.net This is followed by the gradual loss of water and nitric acid, leading to the formation of intermediate oxynitrates before the final product, Cr₂O₃, is obtained at higher temperatures. researchgate.net The thermal decomposition of a chromium-urea complex, synthesized from chromium nitrate and urea (B33335), also shows a three-stage decomposition between 190 and 430 °C, ultimately yielding α-Cr₂O₃ nanopowder. researchgate.net
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature, revealing endothermic and exothermic transitions. When used in conjunction with TGA, DSC helps to correlate mass loss events with specific thermal phenomena like melting, dehydration, and decomposition.
Advanced Mechanistic and Computational Studies of Chromium Iii Species
Theoretical Investigations of Chromium(III) Complexes and Reactions
Theoretical and computational chemistry have become indispensable tools for elucidating the intricate electronic structures, reaction mechanisms, and properties of transition metal complexes. For chromium(III) species, which are characterized by a d³ electron configuration and a general inertness to ligand substitution, computational methods provide profound insights that are often difficult to obtain through experimental means alone. These studies are fundamental to understanding the behavior of compounds like chromium(III) nitrate (B79036) nonahydrate, where the central ion is the hexaaquachromium(III) cation, [Cr(H₂O)₆]³⁺. nasa.govwikipedia.org
Density Functional Theory (DFT) has emerged as a robust and widely used computational method for investigating the properties of chromium(III) complexes. lincoln.ac.ukresearchgate.net Its balance of computational cost and accuracy makes it suitable for studying the electronic structure, geometry, and reactivity of these systems. DFT calculations have been successfully applied to validate experimental findings, such as the oxidation state of chromium in various ligand environments, and to explore complex phenomena like complexation with organic molecules. acs.orgresearchgate.net
In the case of the species relevant to chromium(III) nitrate nonahydrate, the [Cr(H₂O)₆]³⁺ cation, DFT calculations confirm a distorted octahedral geometry. acs.org The average Cr-O bond lengths in such hydrated complexes are calculated to be around 2.01 Å. scirp.org These optimized geometries serve as the foundation for predicting various spectroscopic properties. For instance, DFT can be used to simulate vibrational spectra (IR and Raman), which helps in the interpretation of experimental data by assigning specific vibrational modes to the stretching and bending of bonds within the complex. scirp.org
Table 1: Representative DFT-Calculated Geometric Parameters for Hexaaquachromium(III)
| Parameter | Calculated Value | Reference Functional/Basis Set |
|---|---|---|
| Average Cr–O Bond Length | ~2.01 - 2.06 Å | wB97XD/6-311++G(d,p), Various acs.orgscirp.org |
| O–Cr–O Angle (cis) | ~90° | General Octahedral acs.org |
| O–Cr–O Angle (trans) | ~180° | General Octahedral acs.org |
| Octahedral Distortion Parameter (Σ) | Low (e.g., ~2.8 x 10⁻⁵ for [Cr(NH₃)₆]³⁺) | DFT acs.org |
DFT is instrumental in analyzing the distribution of electron density within a chromium(III) complex, providing insights into bonding, reactivity, and redox properties. Methods like Natural Bond Orbital (NBO) analysis are used to calculate atomic charges and to understand the nature of the metal-ligand bonds. scirp.org For chromium(III) complexes, these calculations typically show a significant positive charge on the chromium center and reveal the extent of covalent character in the Cr-ligand bonds. jocpr.com
The redox behavior of the Cr(III)/Cr(II) couple is a key aspect of its chemistry, particularly in applications like redox flow batteries. nasa.govosti.gov DFT calculations can predict redox potentials and elucidate the electronic changes that occur during electron transfer. By analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can understand the propensity of a complex to be oxidized or reduced. researchgate.net The energy gap between these frontier orbitals is also a key indicator of the complex's kinetic stability. scirp.org
Table 2: DFT-Calculated Electronic Properties of a Model [Cr(acetate)₃]⁰ Complex
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO-LUMO Gap | ~4.94 eV | Indicates chemical stability researchgate.net |
| Chemical Hardness (η) | ~2.47 eV | Measures resistance to charge transfer scirp.org |
| Binding Energy (ΔE) | Varies with spin state | Determines stability of the complex scirp.org |
| NBO Second-Order Interaction Energy E(2)ij | ~36.52 kcal·mol⁻¹ (for CrIII) | Quantifies donor-acceptor interactions scirp.org |
Chromium(III) complexes are well-known for exhibiting various forms of isomerism, including geometric (cis/trans), optical (enantiomers), and linkage isomerism. researchgate.netscribd.comlibretexts.org DFT calculations are a powerful tool for determining the relative energies and stabilities of these different isomers. By comparing the optimized energies, scientists can predict which isomer is thermodynamically favored.
For chelated chromium(III) complexes, where a ligand binds to the metal ion through multiple donor atoms, DFT can be used to study the mechanism of complexation. researchgate.netnih.gov This includes modeling the stepwise formation of metal-ligand bonds and identifying the transition states and intermediates involved. libretexts.org Understanding these mechanisms is crucial for designing and synthesizing new chromium complexes with desired properties. For instance, studies on the complexation of Cr(III) with malonic acid have used DFT to map out the reaction pathway and identify the species with the lowest activation energy for formation. researchgate.net Similarly, investigations into Cr(III) binding with natural organic matter have shown that monomeric complexes dominate at low pH, while dimeric structures become more prevalent at higher pH. nih.gov
Reactions and properties of chromium(III) complexes are often studied in solution, where the solvent can have a significant impact. The Polarizable Continuum Model (PCM) is a widely used solvation model in DFT calculations that treats the solvent as a continuous medium with a specific dielectric constant, rather than as individual molecules. wikipedia.orgnumberanalytics.com This approach drastically reduces computational cost while still accounting for the bulk electrostatic effects of the solvent. uni-muenchen.de
The PCM method calculates the free energy of solvation by summing contributions from electrostatic interactions, dispersion-repulsion forces, and the energy required to create a cavity for the solute in the solvent. numberanalytics.comuni-muenchen.de This model is essential for accurately predicting properties such as reaction energies, activation barriers, and spectroscopic characteristics in solution. For charged species like the [Cr(H₂O)₆]³⁺ ion, the inclusion of a PCM is critical for obtaining meaningful results that can be compared with experimental data obtained in aqueous solutions. acs.org Different variations of PCM, such as the Conductor-like PCM (C-PCM) or the Integral Equation Formalism PCM (IEF-PCM), are available in various quantum chemistry software packages. wikipedia.orgq-chem.com
To understand the photophysical properties of chromium(III) complexes, such as their characteristic colors and luminescence, it is necessary to study their electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art method for this purpose. rsc.orgnih.gov It allows for the calculation of the energies of vertical electronic excitations, which correspond to the absorption of light.
TD-DFT calculations are used to simulate the UV-visible absorption spectra of chromium(III) complexes. rsc.orgnih.gov The results help in assigning the observed absorption bands to specific electronic transitions, which for an octahedral d³ ion are typically spin-forbidden (e.g., ²E ← ⁴A₂) and spin-allowed (e.g., ⁴T₂ ← ⁴A₂, ⁴T₁ ← ⁴A₂) d-d transitions. rsc.org These assignments are crucial for interpreting photochemical behavior and for designing new photoactive chromium(III) complexes for applications in photocatalysis and optics. acs.orgrsc.org
Table 3: Representative TD-DFT Calculated Electronic Transitions for Cr(III) Complexes
| Complex Type | Transition | Typical Calculated Energy Range (eV) | Character |
|---|---|---|---|
| Octahedral Cr(III) | ²E ← ⁴A₂ | ~1.7 - 2.1 eV | Spin-flip, Metal-Centered (MC) rsc.org |
| Octahedral Cr(III) | ⁴T₂g ← ⁴A₂g | ~2.1 - 2.5 eV | Spin-allowed, Metal-Centered (MC) rsc.org |
| Octahedral Cr(III) | ⁴T₁g ← ⁴A₂g | ~2.8 - 3.2 eV | Spin-allowed, Metal-Centered (MC) rsc.org |
| Cr(III) with π-radical ligands | Ligand-to-Ligand Charge Transfer (LLCT) | Varies | Intervalence Charge Transfer researchgate.net |
Multiconfigurational Methods (e.g., CASSCF) for Photochemistry
The photochemistry of chromium(III) complexes often involves a manifold of close-lying electronic states, making their study challenging. aip.org Multiconfigurational methods, such as the Complete Active Space Self-Consistent Field (CASSCF) method, are essential for accurately describing the electronic structure and photochemical pathways of these open-shell systems. aip.orgnih.govresearchgate.net
CASSCF calculations are performed by defining an "active space" of electrons and orbitals that are most important for the chemical process being studied. nih.gov For photochemical reactions, this typically includes the metal d-orbitals and relevant ligand orbitals. aip.orgnih.gov The CASSCF method then optimizes both the molecular orbitals and the configuration interaction coefficients for a linear combination of Slater determinants within this active space. esqc.org This approach is crucial for describing states with significant multireference character, which is common in excited states of transition metal complexes. researchgate.net
A key application of CASSCF is in locating and characterizing conical intersections, which are points of degeneracy between electronic potential energy surfaces. These intersections provide efficient pathways for non-radiative relaxation from excited states back to the ground state, often driving photochemical reactions. aip.orgnih.govresearchgate.net For instance, in the photochemistry of the chromium oxalate (B1200264) complex, [Cr(C₂O₄)₃]³⁻, CASSCF calculations have identified a peaked conical intersection of a quasi-Jahn-Teller type connecting the excited ⁴T state with the ⁴A₂ ground state. aip.orgnih.govresearchgate.net
The choice of the active space is a critical step in performing a CASSCF calculation and requires careful consideration of the specific system and process. reddit.com While powerful, CASSCF calculations can be computationally demanding and challenging to converge. reddit.com
Molecular Orbital (MO) Calculations
Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and bonding in chromium(III) complexes. hhu.dersc.orgacs.org MO calculations, ranging from semi-empirical methods like CNDO to more sophisticated ab initio and density functional theory (DFT) approaches, are used to determine the energies and compositions of the molecular orbitals. hhu.dersc.orgacs.org
In an octahedral chromium(III) complex, the d-orbitals of the chromium ion split into two sets: the lower-energy t₂g orbitals and the higher-energy e_g orbitals. nih.govreddit.com The energy difference between these sets is denoted as 10Dq or Δo. nih.gov The t₂g orbitals are typically considered the Highest Occupied Molecular Orbitals (HOMO) and the e_g orbitals are the Lowest Unoccupied Molecular Orbitals (LUMO) in a simplified picture. reddit.com
MO calculations can provide detailed information about:
Bonding: The nature of the metal-ligand bonds, including their covalent and ionic character. hhu.de
Electronic Transitions: The energies and characters of electronic transitions, which are responsible for the complex's absorption spectrum. rsc.org
Reactivity: The frontier orbitals (HOMO and LUMO) are particularly important for predicting the reactivity of the complex. acs.orgyoutube.com
For example, MO calculations on chromium carbonyl complexes have been used to understand the nature of the Cr-C bonds and the influence of different ligands on the electronic structure. acs.org Similarly, calculations on chromium oxide species have helped in assigning features in their X-ray spectra. rsc.org The results of MO calculations are often used to construct MO diagrams, which provide a visual representation of the orbital energies and interactions. reddit.com
Frontier Molecular Orbital (NBO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the interactions between the HOMO and LUMO of reacting species. youtube.com However, in large molecules, the canonical FMOs can be delocalized over the entire system, making it difficult to pinpoint the reactive sites. acs.org Natural Bond Orbital (NBO) analysis offers a way to localize orbitals into a more chemically intuitive picture of bonding. acs.orgresearchgate.net
NBO analysis transforms the canonical molecular orbitals into a set of localized orbitals that correspond to Lewis structures, including core orbitals, lone pairs, and bond orbitals (σ and π). acs.org This approach allows for the investigation of donor-acceptor interactions within a molecule through the analysis of the second-order perturbation theory energy of stabilization, E(2). researchgate.net
In the context of chromium(III) complexes, NBO analysis can be used to:
Evaluate the structure and bonding in detail. researchgate.net
Quantify the electronic donor-acceptor properties of the ligands and the metal center. researchgate.net
Understand the nature of the frontier orbitals in a localized representation.
For instance, NBO analysis has been applied to chromium(III) complexes with EDTA-type ligands to confirm their structure and analyze the donor-acceptor properties. researchgate.net
Mechanistic Studies of Reactivity
Photochemistry and Non-Adiabatic Relaxation Pathways in Chromium(III) Complexes
The photochemistry of chromium(III) complexes is primarily governed by the relaxation pathways from their excited electronic states. aip.orgacs.org Upon absorption of light, the complex is promoted to an excited state, typically a ligand field state. The subsequent de-excitation can occur through radiative (phosphorescence) or non-radiative pathways. aip.orgnih.gov Non-adiabatic relaxation, which involves transitions between different potential energy surfaces, plays a crucial role in the photochemistry of these complexes. aip.orgnih.govresearchgate.net
The key excited states involved are the quartet (⁴T₂) and doublet (²E) ligand field states. aip.org In many chromium(III) complexes, intersystem crossing (ISC) from the initially populated quartet state to the lower-lying doublet state is very efficient. aip.org This often leads to phosphorescence from the ²E state back to the ⁴A₂ ground state. aip.orgnih.gov
Photoinduced Racemization Mechanisms
Chiral chromium(III) complexes can undergo racemization upon irradiation with light. aip.orgnih.govresearchgate.net Computational studies, particularly using CASSCF methods, have been instrumental in elucidating the mechanisms of photoinduced racemization.
For the [Cr(C₂O₄)₃]³⁻ complex, a well-studied example, computational work has shown that photoinduced racemization proceeds through a peaked conical intersection connecting the excited ⁴T state with the ⁴A₂ ground state. aip.orgnih.govresearchgate.net The proposed mechanism involves the following steps:
Excitation from the ⁴A₂ ground state to the ⁴T₂ excited state.
On the excited state potential energy surface, one of the Cr-O bonds ruptures. aip.orgnih.gov
This leads to the formation of an unstable trigonal bipyramidal intermediate. aip.orgnih.govresearchgate.net
This intermediate serves as a conical intersection that connects the excited quartet manifold with both stereoisomers of the ground state. aip.orgnih.gov
Relaxation through this conical intersection can lead to the reformation of the Cr-O bond, resulting in either the original enantiomer or its mirror image, thus causing racemization.
Intersystem crossing to the ²E state can compete with this quartet reaction, quenching the racemization and leading to phosphorescence. nih.gov
Mechanisms of Photoaquation Reactions
Photoaquation, the light-induced substitution of a ligand by a water molecule, is a common photochemical reaction for chromium(III) complexes in aqueous solution. ias.ac.inresearchgate.netrsc.org The mechanism of photoaquation has been a subject of extensive study. researchgate.netacs.org
Computational studies on complexes like [Cr(tn)₃]³⁺ (tn = 1,3-diaminopropane) have provided detailed mechanistic insights. researchgate.net The proposed mechanism for photoaquation is as follows:
Population of a quartet ligand field excited state upon light absorption. researchgate.net
The system relaxes on the excited state potential energy surface by dissociating a Cr-N bond. researchgate.net
This leads to a five-coordinate intermediate, often with a quasi-trigonal bipyramidal geometry. researchgate.net
This five-coordinate species acts as a conical intersection, facilitating non-adiabatic relaxation back to the ground state quartet manifold. researchgate.net
The resulting ground-state intermediate can then coordinate with a water molecule, leading to the observed monoaquated photoproduct. researchgate.net
The quantum yield of photoaquation can be influenced by factors such as the wavelength of irradiation and temperature. rsc.org For some complexes, reaction from the quartet state is the exclusive pathway for photoaquation. researchgate.net
Ligand Exchange and Substitution Reaction Pathways
The hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, is the characteristic form of chromium(III) in aqueous solutions. While kinetically inert, this complex can undergo ligand exchange reactions where the coordinated water molecules are replaced by other ligands. libretexts.orgchemguide.co.uk This substitution process is often observable through distinct color changes in the solution. For instance, the violet-blue-grey color of the hexaaquachromium(III) ion changes to green upon the replacement of water ligands by chloride or sulfate (B86663) ions. libretexts.org
In the presence of excess ammonia (B1221849), the water ligands can be replaced by ammonia molecules in a ligand exchange reaction to form the hexaamminechromium(III) ion, [Cr(NH₃)₆]³⁺. libretexts.orgdocbrown.info This process can occur from the initial hexaaqua ion or by the dissolution of the chromium(III) hydroxide (B78521) precipitate in excess ammonia. docbrown.info
Aquation Mechanisms of Chromium(III) Halides
Aquation is a specific type of ligand substitution reaction where a ligand in a metal complex is replaced by a water molecule. For chromium(III) halide complexes, this process involves the displacement of halide ions from the coordination sphere by water. A common example is the aquation of the tetraaquadichlorochromium(III) ion, [Cr(H₂O)₄Cl₂]⁺. libretexts.orgchemguide.co.uk
Influence of pH on Chromium(III) Speciation and Reactivity
At strongly acidic pH values (typically between 0 and 4), the predominant species is the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺. researchgate.net As the pH increases into the range of 4 to 6, hydrolysis reactions occur, where hydrogen ions are removed from the coordinated water molecules. This leads to the formation of various hydrolysis products, including Cr(OH)²⁺ and Cr(OH)₂⁺. researchgate.net
With a further increase in pH beyond 6, a neutral, insoluble complex, chromium(III) hydroxide, Cr(OH)₃ (often written as [Cr(H₂O)₃(OH)₃]), precipitates from the solution. libretexts.orgresearchgate.netchemguide.co.uk This gelatinous green precipitate is a hallmark of chromium(III) chemistry in neutral to slightly alkaline conditions. docbrown.info In highly alkaline environments, the chromium(III) hydroxide precipitate can redissolve due to the formation of soluble anionic species such as the hexahydroxochromate(III) ion, [Cr(OH)₆]³⁻, or Cr(OH)₄⁻. researchgate.netchemguide.co.ukacs.org
The following table summarizes the dominant chromium(III) species at different pH ranges:
| pH Range | Dominant Chromium(III) Species | Ionic Form |
| 0 - 4 | Hexaaquachromium(III) | [Cr(H₂O)₆]³⁺ |
| 4 - 6 | Hydrolysis Products | Cr(OH)²⁺, Cr(OH)₂⁺ |
| > 6 | Chromium(III) hydroxide (precipitate) | Cr(OH)₃ |
| Alkaline | Tetrahydroxochromate(III) / Hexahydroxochromate(III) | Cr(OH)₄⁻ / [Cr(OH)₆]³⁻ |
This table provides a simplified overview of Cr(III) speciation as a function of pH based on cited sources. researchgate.netacs.org
Computational Modeling of Thermal Decomposition Processes
The thermal decomposition of this compound, Cr(NO₃)₃·9H₂O, is a complex, multi-stage process that involves more than simple dehydration. researchgate.netresearchgate.net Computational modeling, particularly using molecular mechanics techniques, has been instrumental in elucidating the structures of amorphous intermediate compounds formed during this process. researchgate.net
Studies combining thermal analysis (TGA, DTA), spectroscopy (Infrared), and X-ray diffraction have provided experimental data that, when coupled with computational models, offer a reasonable interpretation of the decomposition mechanism. researchgate.netrroij.com
Computerized Modeling of Intermediate Oxynitrates
Computerized modeling has been successfully applied to approximate the structures of intermediate amorphous compounds formed during the thermolysis of this compound. researchgate.net The decomposition pathway involves the formation of intermediate hydroxy- and oxynitrates. researchgate.net
A key finding from these modeling studies is the proposed formation of a tetrameric oxynitrate with the composition Cr₄N₄O₁₆. This intermediate is formed after the initial dehydration and condensation steps. At higher temperatures, this tetramer undergoes further decomposition, losing N₂O₃ and O₂, which is accompanied by the oxidation of Cr(III) to Cr(IV), leading to a chromium dioxide dimer (Cr₄O₈). This unstable dimer ultimately transforms into the final product, Cr₂O₃, at temperatures around 447 °C. researchgate.net The models for these intermediate oxynitrates provide a sound basis for interpreting the experimental data and evaluating the stability of the consecutive compounds formed during the decomposition. researchgate.net
Analysis of Condensation and Dehydration Mechanisms
The initial stage of the thermal decomposition of this compound is not a simple loss of water molecules. Instead, it begins with a simultaneous dehydration and a concurrent condensation of the initial monomeric Cr(NO₃)₃·9H₂O units. researchgate.net
Modeling suggests that this process starts with the condensation of four moles of the initial monomer. researchgate.net The resulting product gradually loses both water and an azeotropic mixture of HNO₃ + H₂O. This continuous process, occurring in the liquid phase, leads to the formation of a series of intermediate amorphous oxynitrates before the final chromium oxide is produced. researchgate.net The entire decomposition process under a nitrogen atmosphere can be summarized in distinct steps, beginning with the loss of water of hydration in the temperature range of approximately 48–120°C. rroij.com
The proposed mechanism for the thermal decomposition is detailed in the table below:
| Step | Process | Reactant | Product(s) |
| 1 | Dehydration & Condensation | 4[Cr(NO₃)₃·9H₂O] | Cr₄N₁₂O₃₆·31H₂O + 5H₂O |
| 2 | Loss of Water & Nitric Acid | Cr₄N₁₂O₃₆·31H₂O | Cr₄N₄O₁₆ + 8(HNO₃ + H₂O) + 15H₂O |
| 3 | Decomposition of Oxynitrate | Cr₄N₄O₁₆ | Cr₄O₈ + 2N₂O₃ + O₂ |
| 4 | Final Decomposition | Cr₄O₈ | 2Cr₂O₃ + O₂ |
This table outlines the modeled thermal decomposition pathway of this compound as described in the cited literature. researchgate.net
Catalytic Research Applications of Chromium Iii Nitrate Nonahydrate
Chromium(III) Nitrate (B79036) Nonahydrate as a Catalyst in Organic Synthesis
Chromium(III) nitrate nonahydrate is recognized as an efficient, mild, and economical catalyst. researchgate.netdntb.gov.ua It serves as a hydrated chromium salt and is frequently used as a source of chromium in organic synthesis. sigmaaldrich.com Its utility as a non-toxic and environmentally friendly reagent further enhances its appeal in developing sustainable chemical processes. ijnrd.org
Applications in Multicomponent Reactions (e.g., Biginelli Synthesis)
Multicomponent reactions (MCRs), where multiple reactants combine in a single step to form a product, are highly valued for their efficiency and atom economy. ijnrd.org this compound has proven to be an effective catalyst for such reactions, most notably the Biginelli synthesis. researchgate.netijnrd.orgresearchgate.net This one-pot reaction typically involves an aldehyde, a β-keto ester, and urea (B33335) or thiourea (B124793) to produce 3,4-dihydropyrimidin-2-(1H)-ones or their thione derivatives (DHPMs), which are valuable in medicinal chemistry. ijnrd.org
Research has demonstrated that using this compound as a catalyst in the Biginelli reaction offers several advantages, including high yields, short reaction times, and the ability to conduct the reaction under solvent-free conditions. researchgate.netdntb.gov.uaijnrd.org The optimal conditions for the synthesis of DHPMs using this catalyst have been established through systematic studies. For instance, the reaction of benzaldehyde, ethyl acetoacetate, and urea was optimized by varying the catalyst amount and temperature. The best yield (87%) was achieved using 20 mol% of the catalyst at 80°C for 25 minutes under solvent-free conditions. researchgate.net
The effectiveness of this catalytic system has been tested with a variety of aromatic aldehydes, β-keto esters (ethyl and methyl acetoacetate), and urea or thiourea, consistently providing good to excellent yields. researchgate.netijnrd.org
Table 1: this compound Catalyzed Biginelli Synthesis of 3,4-Dihydropyrimidin-2-(1H)-one/thione Derivatives researchgate.netijnrd.org
| Aldehyde | β-Dicarbonyl | Urea/Thiourea | Yield (%) |
| Benzaldehyde | Ethyl acetoacetate | Urea | 87 |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | 93 |
| 4-Methylbenzaldehyde | Ethyl acetoacetate | Urea | 89 |
| 4-Methoxybenzaldehyde | Ethyl acetoacetate | Urea | 91 |
| Benzaldehyde | Methyl acetoacetate | Urea | 85 |
| Benzaldehyde | Ethyl acetoacetate | Thiourea | 84 |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Thiourea | 90 |
| Reaction Conditions: Aldehyde (1.0 mmol), β-dicarbonyl compound (1.0 mmol), urea/thiourea (1.5 mmol), and Cr(NO₃)₃·9H₂O (20 mol%) were heated at 80°C under solvent-free conditions. |
Studies on Heterogeneous Catalysis
This compound functions as an efficient heterogeneous catalyst in the Biginelli reaction. researchgate.netdntb.gov.uaijnrd.org Heterogeneous catalysis is advantageous as the catalyst exists in a different phase from the reactants (in this case, a solid catalyst in a solvent-free liquid reaction mixture), which simplifies its separation from the product and allows for potential recycling and reuse. The use of this catalyst under solvent-free conditions further highlights its environmentally benign nature. researchgate.netijnrd.org The combination of being a non-toxic, inexpensive, and efficient heterogeneous catalyst makes this compound a sustainable option for the synthesis of important heterocyclic compounds. ijnrd.orgijnrd.org
Catalytic Properties of Derived Chromium-Based Materials
Beyond its direct use, this compound is a valuable precursor for synthesizing other chromium-based materials with significant catalytic properties. sigmaaldrich.comresearchgate.net
Chromium Oxide Nanoparticles in Catalytic Processes
Chromium(III) oxide (Cr₂O₃) nanoparticles are a key material derived from this compound. researchgate.netelectronicsandbooks.com These nanoparticles can be synthesized through various methods, including the thermal decomposition of the nitrate salt. sigmaaldrich.comresearchgate.netelectronicsandbooks.com In one method, this compound is dissolved in a colloidal silica (B1680970) solution, dried, and then heated at 550°C to produce Cr₂O₃ nanoparticles with high specific surface area. electronicsandbooks.com Another approach involves reacting the nitrate with oxalic acid and sodium hydroxide (B78521) to form a precursor, which is then thermally decomposed at temperatures between 500 and 600°C. nanochemres.org
Chromium oxide nanoparticles are recognized as important heterogeneous catalysts with applications in various industrial processes. kashanu.ac.irrasayanjournal.co.in Their high stability, melting point, and large surface area contribute to their catalytic efficacy. rasayanjournal.co.in Research has shown that Cr₂O₃ nanoparticles are effective catalysts for oxidation reactions, such as the conversion of aromatic aldehydes and alcohols to their corresponding carboxylic acids under mild conditions. kashanu.ac.ir They have also been investigated for the oxidation of cyclohexane. researchgate.netscilit.com
Table 2: Catalytic Applications of Chromium Oxide Nanoparticles
| Reactant | Product | Catalytic Process | Reference |
| Aromatic Aldehydes/Alcohols | Carboxylic Acids | Oxidation | kashanu.ac.ir |
| Cyclohexane | Cyclohexanol/Cyclohexanone (KA oil) | Selective Oxidation | researchgate.netscilit.com |
| Toluene | Benzaldehyde/Benzoic Acid | Oxidation | rasayanjournal.co.in |
| Ethane | Ethylene (B1197577)/Acetylene | Degradation | rasayanjournal.co.in |
The development of Cr₂O₃ nanoparticles from precursors like this compound is a significant area of research, aiming to create robust and efficient catalysts for a range of chemical transformations. electronicsandbooks.comrasayanjournal.co.in
Emerging Research Frontiers for Chromium Iii Nitrate Nonahydrate and Its Derivatives
Advanced Biomedical Research Applications of Chromium(III) Complexes
Chromium(III) complexes are increasingly being investigated for their potential in biomedical applications. While the role of chromium(III) in biological systems has been a subject of debate, recent studies have delved into its interactions with biological molecules, revealing potential therapeutic applications. nih.gov
One area of focus is the interaction of chromium(III) complexes with DNA and proteins. Research has shown that certain chromium(III) complexes can inhibit the binding of transcription factors, such as Sp1 and TFIID, to their DNA consensus sequences. This interruption of transcription factor-DNA binding can, in turn, affect gene expression. nih.gov The effectiveness of this inhibition is highly dependent on the ligand environment surrounding the chromium(III) ion. For instance, the complex [Cr(salen)(H₂O)₂]⁺ has been demonstrated to be a potent inhibitor of both transcription factor-DNA complex formation and the transcription process itself, with its inhibitory effect being concentration-dependent. nih.gov In contrast, other complexes like [Cr(pic)₃] showed no significant inhibition, while [Cr(ttpy)₂]³⁺ only exhibited inhibitory effects at higher concentrations without affecting transcription. nih.gov
The synthesis of novel chromium(III) complexes with organic ligands, such as those derived from amino acids, is a burgeoning field of research. For example, a complex of chromium(III) with tryptophan, [Cr(Trp)₂(OH)(H₂O)], has been synthesized and characterized. chemmethod.com The biological importance of amino acids and their ability to form stable complexes with transition metals makes these compounds promising candidates for further biomedical investigation. chemmethod.com Another study reported the synthesis of a trinuclear oxo-centered chromium(III) complex with 5-hydroxyflavone (B191505) (primuletin), which exhibited increased antiradical activity compared to the uncoordinated ligand. science.gov
Furthermore, research into chromium(III) propionate (B1217596) complexes, such as [Cr₃O(O₂CCH₂CH₃)₆(H₂O)₃]NO₃, has shown a significant degree of absorption and relative safety, making them of interest for applications related to glucose and lipid metabolism. nih.gov These studies underscore the importance of the ligand structure in determining the biological activity and potential therapeutic utility of chromium(III) complexes. nih.govnih.gov
Development of Novel Materials for Diverse Applications
Chromium(III) nitrate (B79036) nonahydrate serves as a crucial precursor in the synthesis of a wide array of novel materials with diverse and significant applications, including catalysis and the development of advanced porous materials. sigmaaldrich.comfishersci.be
A prominent application lies in the production of chromium-based catalysts. These catalysts are pivotal in various industrial chemical processes. For instance, chromium(III) nitrate nonahydrate is used to prepare chromium(III)-based Ziegler-Natta catalysts for ethylene (B1197577) polymerization. sigmaaldrich.com Supported chromium oxide catalysts, often prepared from chromium compounds, are essential for producing a significant portion of the world's polyethylene. mdpi.comwikipedia.org The Phillips catalyst, a chromium oxide supported on silica (B1680970) gel, is a prime example of a heterogeneous catalyst used for this purpose. wikipedia.org Beyond polymerization, chromium-based catalysts are effective in a range of organic reactions, including oxidations and dehydrogenation reactions. alfachemic.comrsc.org
Another significant area of research is the synthesis of chromium-based metal-organic frameworks (MOFs). cd-bioparticles.netnanorh.com These crystalline porous materials, composed of chromium metal centers linked by organic ligands, exhibit exceptionally high surface areas, large pore sizes, and good stability. cd-bioparticles.netnanorh.com One of the most well-studied chromium-based MOFs is MIL-101(Cr), which is constructed from chromium(III) ions and terephthalic acid. cd-bioparticles.net Its unique structural characteristics, including unsaturated Lewis acid sites, make it highly applicable in gas storage and separation, as well as catalysis. cd-bioparticles.net For example, a chromium-based MOF has shown potential as a high-performance adsorbent for anesthetic vapors, demonstrating reversible adsorption and easy regeneration. rsc.org
The versatility of this compound also extends to the synthesis of other functional materials. It can be used in the thermal decomposition method to produce nanosized chromium(III) oxide (Cr₂O₃). sigmaaldrich.com Additionally, it has been employed as an environmentally benign and efficient heterogeneous catalyst for one-pot organic syntheses, such as the Biginelli synthesis of dihydropyrimidinones, under solvent-free conditions. researchgate.netijnrd.org
Integration of Experimental and Computational Approaches in Chromium Chemistry
The study of chromium(III) chemistry has been significantly advanced by the integration of experimental techniques and computational methods. This combined approach provides a deeper understanding of the electronic structure, bonding, and reactivity of chromium complexes and materials. lincoln.ac.ukresearchgate.net
Experimental investigations of chromium(III) complexes often involve a suite of spectroscopic and analytical techniques. X-ray crystallography is used to determine the precise three-dimensional structure of these compounds. lincoln.ac.ukacs.org Spectroscopic methods like UV-Vis and EPR (Electron Paramagnetic Resonance) spectroscopy provide insights into the electronic transitions and the magnetic properties of the chromium center. jocpr.com For instance, EPR studies on certain chromium(III) complexes have confirmed an octahedral geometry around the chromium ion. jocpr.com
This integrated approach is also being applied to the discovery and design of new materials. Global optimization techniques combined with calculations of formation enthalpy and hardness have been used to explore binary chromium systems, leading to the prediction of novel, stable, and superhard materials like chromium borides and nitrides. acs.orgnih.govresearchgate.netarxiv.org For instance, computational searches have identified CrB₄ as a superhard material and predicted the stability of a new chromium nitride, CrN₄, which is a high-energy-density material. acs.orgnih.gov Similarly, computational screening of thousands of chromium-based MOFs has been employed to identify promising candidates for specific applications like N₂/CH₄ separation. acs.org
The following table provides examples of how experimental and computational methods are jointly used to characterize chromium(III) complexes:
| Experimental Technique | Computational Method | Combined Insights |
| X-ray Crystallography | Geometry Optimization (DFT) | Accurate determination of molecular structure and bond lengths/angles. lincoln.ac.ukacs.org |
| UV-Vis Spectroscopy | Time-Dependent DFT (TD-DFT) | Assignment of electronic transitions and understanding of excited states. science.govlincoln.ac.uk |
| Magneto-electrochemistry | Spin Density Calculations (DFT) | Elucidation of electronic structure and oxidation state in redox-active systems. lincoln.ac.ukacs.org |
| X-ray Absorption Spectroscopy | DFT Calculations | Confirmation of the metal's oxidation state. lincoln.ac.ukacs.org |
This powerful combination of experimental and computational chemistry is paving the way for the rational design of novel chromium(III)-based compounds and materials with tailored properties for a wide range of applications.
Q & A
Q. How is Chromium(III) nitrate nonahydrate synthesized in laboratory settings?
this compound is synthesized by reacting chromium(III) oxide (Cr₂O₃) with concentrated nitric acid (HNO₃):
The solution is evaporated to crystallize the nonahydrate form. Industrial production may use chromium metal or chromium(III) hydroxide as starting materials, with strict control of reaction conditions to ensure purity .
Q. What are the key physical and chemical properties relevant to experimental design?
Key properties include:
- Melting point : 60°C (decomposition begins at 100°C) .
- Solubility : Discrepancies exist between sources: 1 g/L (20°C) vs. 81 g/100 mL (20°C) . This may reflect hydration state or measurement conditions.
- Hygroscopicity : Requires anhydrous storage to prevent water absorption .
- pH : 2–3 in aqueous solution (5% w/v) .
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 400.15 g/mol | |
| Density | 1.80–1.85 g/cm³ | |
| Solubility in Alcohol | Soluble |
Q. What safety protocols are critical when handling this compound?
- PPE : Wear gloves, chemical-resistant aprons, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust, which can cause respiratory irritation .
- Storage : Keep in airtight containers away from combustibles and reducing agents due to strong oxidizer properties .
Advanced Research Questions
Q. How is this compound used in synthesizing chromium oxide nanoparticles?
The compound serves as a precursor in thermal decomposition methods. For example:
- Procedure : Dissolve in water with a stabilizing agent (e.g., triethanolamine), heat to 80°C at pH 9, and filter to isolate nanoparticles .
- Mechanism : Thermal decomposition releases Cr³⁺ ions, which nucleate into Cr₂O₃ nanoparticles under controlled conditions .
Q. How can researchers resolve contradictions in reported solubility data?
Discrepancies (e.g., 1 g/L vs. 81 g/100 mL) may arise from:
- Hydration state : Nonahydrate vs. anhydrous forms.
- Temperature : Solubility increases with temperature.
- Purity : Commercial samples vary in trace impurities (e.g., residual HNO₃). Methodological recommendation : Standardize experiments using freshly recrystallized material and report temperature/pH conditions explicitly .
Q. What role does this compound play in Ziegler-Natta catalyst systems?
this compound is a precursor for chromium-based Ziegler-Natta catalysts, which polymerize ethylene.
Q. How is it utilized in coordination chemistry to synthesize novel complexes?
The nitrate ions act as counterions, enabling ligand substitution reactions. Example:
Such complexes are studied for magnetic properties or catalytic activity in oxidation reactions .
Q. What analytical methods are used to differentiate Cr(III) and Cr(VI) species in mixed systems?
- Spectrophotometry : Chromium(VI) is detected via diphenylcarbazide complexation (λ = 540 nm) .
- Ion Chromatography : Separates Cr(III) and Cr(VI) using EDTA-based eluents, followed by ICP-MS detection .
Q. How does environmental pH influence its stability in aqueous solutions?
Q. What strategies optimize its use in corrosion inhibition studies?
- Electrochemical Testing : Use rotating disk electrodes to measure polarization resistance in Cr(NO₃)₃-containing electrolytes.
- Synergistic Additives : Combine with organic inhibitors (e.g., benzotriazole) to enhance protective film formation on metal surfaces .
Notes on Data Interpretation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
